methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate
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Overview
Description
Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester, with a tert-butoxy group providing steric hindrance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl 2-(tert-butoxy)-2-oxoacetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzoate group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong nucleophiles and may be facilitated by catalysts such as palladium or copper.
Major Products Formed
Oxidation: 4-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid.
Reduction: 4-(2-(tert-butoxy)-2-hydroxyethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with biological targets or participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: Similar in structure but lacks the benzoate group.
tert-Butyl benzoate: Contains the benzoate group but lacks the methyl ester functionality.
Methyl 4-hydroxybenzoate: Similar benzoate structure but lacks the tert-butoxy group.
Uniqueness
Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is unique due to the combination of its tert-butoxy and benzoate groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
methyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-7-5-10(6-8-11)13(16)17-4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMKKGOJPRLTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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